molecular formula C12H19NO B13030857 1-(3-Methoxyphenyl)-3-methylbutan-1-amine

1-(3-Methoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B13030857
M. Wt: 193.28 g/mol
InChI Key: GEYGFTICBPSPQV-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound with a molecular formula of C11H17NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyphenylacetonitrile with 3-methylbutyl bromide, followed by reduction of the nitrile group to an amine. The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, and automated systems can ensure precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in THF.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting neuronal communication and potentially exhibiting psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxyphenyl)-3-methylbutan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3-Methoxyphenyl)-2-methylpropan-1-amine: Similar structure but with a different alkyl chain.

    1-(3-Methoxyphenyl)-3-ethylbutan-1-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(3-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C12H19NO/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9,12H,7,13H2,1-3H3

InChI Key

GEYGFTICBPSPQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

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